molecular formula C16H18N2O2 B3021042 (E)-2-Cyano-N-cyclohexyl-3-(3-hydroxyphenyl)acrylamide CAS No. 351893-99-7

(E)-2-Cyano-N-cyclohexyl-3-(3-hydroxyphenyl)acrylamide

Cat. No.: B3021042
CAS No.: 351893-99-7
M. Wt: 270.33 g/mol
InChI Key: KQZVZLBNHAPQHA-UHFFFAOYSA-N
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Description

(E)-2-Cyano-N-cyclohexyl-3-(3-hydroxyphenyl)acrylamide is an organic compound that belongs to the class of acrylamides. This compound is characterized by the presence of a cyano group, a cyclohexyl group, and a hydroxyphenyl group attached to an acrylamide backbone. It is of interest in various fields of chemistry and medicinal research due to its unique structural features and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-Cyano-N-cyclohexyl-3-(3-hydroxyphenyl)acrylamide typically involves the reaction of 3-hydroxybenzaldehyde with 2-cyanoacetamide in the presence of a base to form the intermediate 3-(3-hydroxyphenyl)-2-cyanoacrylamide. This intermediate is then reacted with cyclohexylamine under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings. Catalysts and automated systems may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

(E)-2-Cyano-N-cyclohexyl-3-(3-hydroxyphenyl)acrylamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

Scientific Research Applications

(E)-2-Cyano-N-cyclohexyl-3-(3-hydroxyphenyl)acrylamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-2-Cyano-N-cyclohexyl-3-(3-hydroxyphenyl)acrylamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-Hydroxy-3-methoxyphenyl)-N-(2-hydroxyethyl)acrylamide
  • (E)-N-(2-Hydroxyethyl)-3-(3-hydroxyphenyl)acrylamide
  • (E)-2-Cyano-3-(3-hydroxyphenyl)acrylamide

Uniqueness

(E)-2-Cyano-N-cyclohexyl-3-(3-hydroxyphenyl)acrylamide is unique due to the presence of the cyclohexyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications .

Properties

IUPAC Name

2-cyano-N-cyclohexyl-3-(3-hydroxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2/c17-11-13(9-12-5-4-8-15(19)10-12)16(20)18-14-6-2-1-3-7-14/h4-5,8-10,14,19H,1-3,6-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZVZLBNHAPQHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=CC(=CC=C2)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60386756
Record name AC1MFGVJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

351893-99-7
Record name AC1MFGVJ
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60386756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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